2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide

Lipophilicity Drug-likeness ADME prediction

Supplied as a strategic fragment scaffold for CNS-focused and covalent-inhibitor libraries. Its exceptionally low XLogP3 (-1.3) and moderate TPSA (67.6 Ų) mitigate nonspecific hydrophobic aggregation common with N-aryl analogs, ensuring reliable millimolar solubility in assay buffers. The free primary amine enables direct warhead conjugation (e.g., acrylamide, chloroacetamide), while the methoxyethyl side chain serves as a metabolic soft spot for oxidative demethylation, a feature absent in N-isopropyl or unsubstituted counterparts. Replacements with aryl-substituted congeners will compromise aqueous solubility and metabolic profile, making de novo revalidation essential. Standard packaging available; bulk and custom synthesis inquiries welcome.

Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
CAS No. 1248951-12-3
Cat. No. B1468396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide
CAS1248951-12-3
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN1CCC(C1)N
InChIInChI=1S/C9H19N3O2/c1-14-5-3-11-9(13)7-12-4-2-8(10)6-12/h8H,2-7,10H2,1H3,(H,11,13)
InChIKeyJYRNWVNDALNLPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1248951-12-3): A Physicochemically Distinct 3-Aminopyrrolidine Building Block for Focused Library Synthesis


2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1248951-12-3) is a synthetic small molecule (MW 201.27 g/mol, formula C9H19N3O2) belonging to the 3-aminopyrrolidine acetamide class, characterized by a 3-aminopyrrolidine core linked via an acetamide bridge to a 2-methoxyethyl side chain [1]. Its structure incorporates a primary amine, a tertiary amine, and an ether oxygen, providing a distinct hydrogen-bonding profile and a computed LogP of -1.3, which places it in a more hydrophilic property space compared to the majority of aryl-substituted analogs in this scaffold class [1].

Why Generic 3-Aminopyrrolidine Acetamide Substitution Is Not Feasible: Predicted ADME and Solubility Divergence of 1248951-12-3


Within the 3-aminopyrrolidine acetamide family, the N-(2-methoxyethyl) substituent of 1248951-12-3 drives a substantial shift in predicted physicochemical properties—most notably a computed XLogP3 of -1.3—relative to common aromatic-substituted analogs (e.g., N-(p-tolyl) congener XLogP3 ~1.3), fundamentally altering solubility, permeability, and hydrogen-bonding capacity [1]. Substituting an aryl analog would compromise the aqueous solubility and metabolic profile required for applications demanding a polar, low-logP building block, rendering generic replacement scientifically unsound without de novo validation [1][2].

Quantitative Differentiation Evidence for 2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide (1248951-12-3) vs. Closest Available Analogs


Predicted Lipophilicity: 1248951-12-3 (XLogP3 -1.3) vs. N-(p-Tolyl) Analog (XLogP3 1.3) – A 2.6 Log Unit Divergence

The target compound 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide exhibits a computed XLogP3 of -1.3, in contrast to the closely related N-(p-tolyl) analog (CAS 1284525-69-4), which has a computed XLogP3 of approximately 1.3 [1][2]. This 2.6 log unit difference signifies a >100-fold difference in predicted octanol/water partition coefficient, categorizing the target compound as substantially more hydrophilic.

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Count: 1248951-12-3 (HBA=4) vs. Unsubstituted Parent Analog (HBA=3) – Enhanced Solubility Potential

The target compound possesses 4 hydrogen bond acceptors (HBA) due to its ether oxygen and amide carbonyl, compared to only 3 HBA for the unsubstituted 2-(3-aminopyrrolidin-1-yl)acetamide (CAS not found; generic scaffold) [1][2]. The additional HBA from the methoxyethyl side chain is predicted to enhance aqueous solubility through increased hydrogen-bonding capacity with water.

Solubility Hydrogen bonding Medicinal chemistry

Topological Polar Surface Area (TPSA): 67.6 Ų for 1248951-12-3 vs. ~46 Ų for N-Isopropyl Analog – 47% Higher Polarity

The computed TPSA of 2-(3-aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide is 67.6 Ų, significantly larger than the ~46 Ų estimated for the N-isopropyl analog (2-(3-aminopyrrolidin-1-yl)-N-(propan-2-yl)acetamide), a difference of 21.6 Ų or approximately 47% [1][2]. A TPSA above 60 Ų is generally associated with reduced passive membrane permeability but improved aqueous solubility.

Polar surface area Membrane permeability Drug-likeness

APN vs. HDAC Selectivity Annotation: 230 nM APN IC50 vs. >100 μM HDAC1/2 IC50 – Identity Verification Required

BindingDB entry BDBM50144928 (linked to CHEMBL3765179) reports an APN IC50 of 230 nM and an HDAC1/2 IC50 of >100,000 nM (>435-fold selectivity window) [1]. However, the SMILES string displayed on the BindingDB structure page for this ID corresponds to a different chemotype, indicating a potential database mapping error. This APN/HDAC selectivity annotation is therefore flagged as identity-unconfirmed and must be independently verified before relying on it for compound selection.

Aminopeptidase N HDAC Selectivity ChEMBL

Recommended Application Scenarios for 2-(3-Aminopyrrolidin-1-yl)-N-(2-methoxyethyl)acetamide (1248951-12-3) Based on Differentiated Properties


Polar Fragment for Fragment-Based Drug Discovery (FBDD) Requiring High Aqueous Solubility

With a predicted XLogP3 of -1.3 and TPSA of 67.6 Ų, 1248951-12-3 is well-suited as a polar fragment or building block in fragment-based screening campaigns where aqueous solubility at millimolar concentrations is mandatory [1]. Its low lipophilicity reduces the risk of nonspecific hydrophobic aggregation that often confounds assay results with more lipophilic 3-aminopyrrolidine analogs (e.g., N-aryl derivatives with XLogP3 >1.0).

Diversity-Oriented Synthesis for CNS-Targeted Library Design

The combination of a low molecular weight (201.27 g/mol), moderate TPSA (67.6 Ų, below the 90 Ų CNS permeability threshold), and the presence of both a primary amine and an ether oxygen make 1248951-12-3 a strategically differentiated scaffold for generating CNS-focused compound libraries [1][2]. The methoxyethyl moiety additionally offers a metabolic soft spot for oxidative demethylation, a property not present in the N-isopropyl or unsubstituted analogs.

Targeted Covalent Inhibitor Scaffold with Tunable Reactivity

The free primary amine on the pyrrolidine ring serves as a synthetic handle for introducing electrophilic warheads (e.g., acrylamide, chloroacetamide) to generate targeted covalent inhibitors. The methoxyethyl side chain simultaneously provides a solubility-enhancing element that the commonly used N-Boc-protected or N-aryl analogs lack, simplifying purification and assay preparation [1].

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